molecular formula C15H13BrFNOS B2382482 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 303091-08-9

2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2382482
CAS No.: 303091-08-9
M. Wt: 354.24
InChI Key: JBCLAXHUHMEZBI-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C15H13BrFNOS. This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, a fluoro group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate acylating agent to form the bromophenyl sulfanyl intermediate.

    Coupling with Fluoro Methylphenyl Amine: The intermediate is then coupled with 5-fluoro-2-methylphenylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a methyl group.

    2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide: Similar structure but with different substitution patterns.

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNOS/c1-10-2-5-12(17)8-14(10)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLAXHUHMEZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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